3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide
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Overview
Description
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide is a complex organic compound that features a pyridinium core substituted with a pentyl group and a methylpyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide typically involves the reaction of 3-pentylpyridine with (S)-1-methylpyrrolidine in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) are maintained.
Solvent: Polar solvents such as acetonitrile or ethanol are used.
Catalyst: A base such as potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinium nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridinium compounds.
Substitution: Formation of N-alkylated pyridinium salts.
Scientific Research Applications
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1R,2S)-1-Methylpyrrolidin-1-ium-2-yl]pyridin-1-ium tetrachloridozincate (II) monohydrate
- 3-[(1R,2S)-1-Methylpyrrolidin-1-ium-2-yl]pyridin-1-ium hexachloridostannate (IV)
Uniqueness
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
532930-45-3 |
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Molecular Formula |
C15H25IN2 |
Molecular Weight |
360.28 g/mol |
IUPAC Name |
3-[(2S)-1-methylpyrrolidin-2-yl]-1-pentylpyridin-1-ium;iodide |
InChI |
InChI=1S/C15H25N2.HI/c1-3-4-5-11-17-12-6-8-14(13-17)15-9-7-10-16(15)2;/h6,8,12-13,15H,3-5,7,9-11H2,1-2H3;1H/q+1;/p-1/t15-;/m0./s1 |
InChI Key |
VMQJQDKNSKZLPR-RSAXXLAASA-M |
Isomeric SMILES |
CCCCC[N+]1=CC=CC(=C1)[C@@H]2CCCN2C.[I-] |
Canonical SMILES |
CCCCC[N+]1=CC=CC(=C1)C2CCCN2C.[I-] |
Origin of Product |
United States |
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